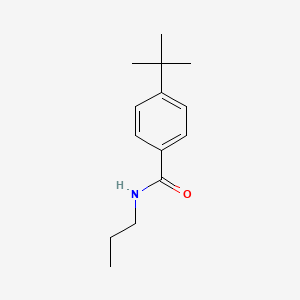

4-tert-butyl-N-propylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

101927-50-8 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

4-tert-butyl-N-propylbenzamide |

InChI |

InChI=1S/C14H21NO/c1-5-10-15-13(16)11-6-8-12(9-7-11)14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |

InChI Key |

FAZVSECXIMKWCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Grignard Reagent Addition to Isocyanates

A robust and effective method for creating sterically hindered amide bonds is the reaction of an isocyanate with a Grignard reagent. chimia.chnih.gov This approach circumvents the traditional amine and carboxylic acid condensation. The reaction is typically high-yielding and proceeds under mild conditions. chimia.ch For example, a bulky Grignard reagent can be added to a sterically hindered isocyanate to form the corresponding amide in excellent yields, a transformation that is often challenging with conventional methods. researchgate.net

The versatility of this method allows for the synthesis of various amides with significant steric bulk on both the nitrogen and carbonyl sides of the amide bond. chimia.ch

Table 1: Synthesis of Sterically Hindered Amides via Data sourced from Schäfer, G. et al. (2014). chimia.ch

| Isocyanate | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| 2,6-Diisopropylphenyl isocyanate | Mesitylmagnesium bromide | N-(2,6-Diisopropylphenyl)-2,4,6-trimethylbenzamide | 91 |

| tert-Butyl isocyanate | Mesitylmagnesium bromide | N-tert-Butyl-2,4,6-trimethylbenzamide | 93 |

| Adamantyl isocyanate | Mesitylmagnesium bromide | N-(1-Adamantyl)-2,4,6-trimethylbenzamide | 94 |

| 2,6-Dichlorophenyl isocyanate | Mesitylmagnesium bromide | N-(2,6-Dichlorophenyl)-2,4,6-trimethylbenzamide | 92 |

Modern Catalytic Methods

Recent advances in catalysis have provided powerful tools for amide bond formation that can be applied to hindered substrates. These methods are often more atom-economical and environmentally benign than classical approaches that rely on stoichiometric activating agents. ucl.ac.uknih.gov

Boron-Derived Catalysts: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. mdpi.com These reactions typically proceed by removing water to drive the equilibrium toward amide formation and have shown tolerance for a range of substrates. ucl.ac.uk

Transition Metal Catalysis: Catalytic systems based on metals such as titanium, zirconium, nickel, and cobalt have been developed for N-alkylation of amides with alcohols. nih.govresearchgate.netresearchgate.net For instance, cobalt nanoparticles supported on carbon have been shown to catalyze the N-alkylation of primary amides with alcohols, offering a green and efficient route to secondary amides with a broad substrate scope. nih.gov These borrowing hydrogen methodologies involve the initial dehydrogenation of an alcohol to an aldehyde, condensation with the amide, and subsequent hydrogenation of the resulting C=N bond. nih.gov

Table 2: Comparison of Catalytic Systems in Amide Synthesis

| Catalytic Approach | Catalyst Type | Key Features | Relevance to Steric Hindrance |

|---|---|---|---|

| Direct Amidation | Boronic Acids | Avoids stoichiometric activators; water is the only byproduct. mdpi.com | Can facilitate coupling of functionalized substrates under milder conditions than thermal condensation. ucl.ac.uk |

| N-Alkylation with Alcohols | Cobalt Nanoparticles | High atom economy; broad substrate scope; reusable catalyst. nih.gov | Demonstrated effectiveness for a variety of amides and alcohols, including more challenging aliphatic substrates. nih.gov |

| N-Alkylation with Alcohols | Nickel(II) Complexes | Air and moisture stable catalysts; good to excellent yields. researchgate.net | Tolerates a wide variety of functional groups on both the amide and alcohol components. researchgate.net |

Advanced Spectroscopic and Structural Characterization of Benzamide Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-tert-butyl-N-propylbenzamide, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its structure.

Proton NMR (¹H-NMR) Applications

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton relationships.

The key expected resonances are:

tert-Butyl Protons: A sharp singlet peak, integrating to nine protons, would appear in the upfield aliphatic region (typically ~1.3 ppm). This signal is a singlet because there are no protons on the adjacent quaternary carbon.

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the carbonyl group (H-2, H-6) are in one chemical environment, and the two protons ortho to the tert-butyl group (H-3, H-5) are in another. These would appear in the downfield aromatic region (~7.4-7.7 ppm).

N-Propyl Protons: The three sets of protons on the N-propyl group would show characteristic multiplicities:

A triplet for the terminal methyl (CH₃) group, integrating to three protons.

A sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to both the methyl and the nitrogen-bound methylene groups, integrating to two protons.

A triplet (or quartet, due to coupling with the N-H proton) for the methylene (CH₂) group directly attached to the nitrogen, integrating to two protons.

Amide Proton (N-H): A broad singlet or triplet is expected in the region of ~6.0-8.5 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom, and it may show coupling to the adjacent CH₂ group.

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (C(CH₃)₃) | ~1.3 | Singlet (s) | 9H |

| Propyl (-CH₂CH₂CH₃) | ~0.9 | Triplet (t) | 3H |

| Propyl (-CH₂CH₂CH₃) | ~1.6 | Sextet (m) | 2H |

| Propyl (-NHCH₂CH₂CH₃) | ~3.3 | Triplet (t) or Quartet (q) | 2H |

| Aromatic (H-3, H-5) | ~7.4 | Doublet (d) | 2H |

| Aromatic (H-2, H-6) | ~7.7 | Doublet (d) | 2H |

| Amide (-NH-) | ~6.0-8.5 | Broad Singlet (br s) or Triplet (t) | 1H |

Carbon-13 NMR (¹³C-NMR) Applications

The ¹³C-NMR spectrum provides information on the number of unique carbon environments and their electronic nature. For this compound, ten distinct signals are expected (barring any accidental overlap).

The key expected carbon signals are:

Carbonyl Carbon: The amide carbonyl carbon (C=O) is the most deshielded, appearing far downfield (~167 ppm).

Aromatic Carbons: Four signals are expected for the six aromatic carbons. The carbon attached to the carbonyl (C-1) and the carbon attached to the tert-butyl group (C-4) are quaternary and typically have lower intensity. The two sets of protonated carbons (C-2,6 and C-3,5) would show more intense signals.

tert-Butyl Carbons: Two signals would correspond to this group: one for the quaternary carbon and one for the three equivalent methyl carbons.

N-Propyl Carbons: Three distinct signals would be present for the three carbons of the propyl chain.

| Carbon Group | Expected Chemical Shift (ppm) |

|---|---|

| Propyl (C H₃) | ~11 |

| Propyl (-CH₂C H₂CH₃) | ~23 |

| tert-Butyl (-C(C H₃)₃) | ~31 |

| tert-Butyl (-C (CH₃)₃) | ~35 |

| Propyl (-NHC H₂-) | ~43 |

| Aromatic (C-3, C-5) | ~125 |

| Aromatic (C-2, C-6) | ~127 |

| Aromatic (C-1) | ~133 |

| Aromatic (C-4) | ~155 |

| Carbonyl (C=O) | ~167 |

Analysis of Substituent Effects on NMR Chemical Shifts

The chemical shifts in the NMR spectra are significantly influenced by the electronic effects of the substituents on the benzamide (B126) core.

4-tert-Butyl Group: The tert-butyl group is a weak electron-donating group through induction and hyperconjugation. This donation of electron density increases the shielding of the aromatic ring protons and carbons. Consequently, the signals for the aromatic protons and carbons in this compound are expected to be shifted slightly upfield compared to those in unsubstituted N-propylbenzamide. The effect is most pronounced at the para-position (C-4) and ortho-positions (C-3, C-5).

N-Propyl Group: The N-propyl group influences the electronic environment of the amide functionality. The chemical shifts of the N-H proton and the carbonyl carbon are sensitive to the nature of the N-alkyl substituent. The propyl group's inductive effect influences the rotational barrier around the amide C-N bond and the local magnetic environment.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The nominal mass of this compound (C₁₄H₂₁NO) is 219 amu. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 219.

The structure of the molecule would dictate its fragmentation. Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the benzene ring, leading to a fragment corresponding to the 4-tert-butylbenzoyl cation at m/z = 161.

Loss of Propyl Group: Cleavage of the N-propyl bond can lead to fragments.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a gamma-hydrogen is possible, leading to the loss of propene (C₃H₆, 42 amu) and the formation of a radical cation at m/z = 177.

Loss of tert-Butyl Group: Cleavage of the tert-butyl group (loss of 57 amu) from the molecular ion or major fragments is also a probable pathway.

| m/z | Proposed Fragment Identity |

|---|---|

| 219 | [M]⁺ (Molecular Ion) |

| 177 | [M - C₃H₆]⁺ (McLafferty Rearrangement) |

| 161 | [C₁₁H₁₃O]⁺ (4-tert-butylbenzoyl cation) |

| 119 | [C₈H₇O]⁺ or [C₉H₁₁]⁺ |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. For this compound, HRMS would be used to confirm the molecular formula C₁₄H₂₁NO by matching the experimentally measured exact mass to the calculated theoretical mass (219.1623 Da).

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands.

N-H Stretch: A moderate to strong absorption band around 3300 cm⁻¹ corresponds to the stretching vibration of the N-H bond of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl and propyl groups) appear just below 3000 cm⁻¹.

C=O Stretch (Amide I Band): A very strong and sharp absorption band between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl stretch in a secondary amide. Its exact position is sensitive to hydrogen bonding.

N-H Bend (Amide II Band): This secondary amide band, which involves N-H bending and C-N stretching, appears as a strong band between 1510 and 1570 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

These combined spectroscopic techniques provide a comprehensive and definitive characterization of the molecular architecture of this compound, allowing for its unambiguous identification.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While the crystal structure of this compound has not been reported, the structure of a closely related compound, N-propionylbenzamide, provides a valuable model for the key structural features. nih.gov The analysis of N-propionylbenzamide revealed a monoclinic crystal system with the space group P2(1)/c. nih.gov This kind of detailed structural information is crucial for understanding the molecule's conformation and its interactions within the crystal lattice. The determination of the space group and unit cell parameters provides the fundamental framework of the repeating pattern in the crystal.

Table 3: Crystallographic Data for the Analogous Compound N-Propionylbenzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.485 (2) |

| b (Å) | 23.236 (4) |

| c (Å) | 8.132 (2) |

| β (°) | 108.43 (2) |

| Volume (ų) | 1880 (1) |

| Z (Molecules per unit cell) | 8 |

Data from the crystal structure of N-propionylbenzamide, a structural analog, is presented for illustrative purposes. nih.gov

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. In the case of benzamide architectures, hydrogen bonding is a dominant directional force that dictates the supramolecular assembly.

The secondary amide group (-CONH-) present in this compound is an excellent hydrogen-bond donor (the N-H group) and acceptor (the C=O group). This facilitates the formation of strong and predictable intermolecular N-H···O hydrogen bonds. Analysis of analogous structures, such as N-propionylbenzamide, shows that these interactions are fundamental to the crystal packing. In the crystal structure of N-propionylbenzamide, molecules are linked by N-H···O hydrogen bonds to form eight-membered ring dimers. nih.gov In this arrangement, the amide N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a second, centrosymmetrically-related molecule, and vice-versa.

Table 4: Hydrogen Bond Geometry in the Analogous N-Propionylbenzamide Dimer

| Interaction (D-H···A) | D···A Distance (Å) | D-H···A Angle (°) | Symmetry Relationship |

|---|---|---|---|

| N-H···O | 3.019 (4) | 167 (3) | Forms centrosymmetric dimer |

| N-H···O | 2.982 (4) | 170 (3) | Forms centrosymmetric dimer (second molecule in asymmetric unit) |

Data from the crystal structure of N-propionylbenzamide, a structural analog, is presented for illustrative purposes. nih.gov D = Donor atom (N), A = Acceptor atom (O).

Reactivity and Mechanistic Pathways of N Substituted Benzamide Derivatives

Reactivity of the Amide Linkage

The amide bond is characterized by significant resonance stabilization, which involves the delocalization of the nitrogen lone pair electrons into the carbonyl system. nih.govmasterorganicchemistry.com This resonance imparts partial double bond character to the C-N bond, making amides relatively unreactive compared to other carboxylic acid derivatives. nih.govyoutube.com Consequently, cleavage of the amide linkage in compounds like 4-tert-butyl-N-propylbenzamide typically requires harsh reaction conditions.

Hydrolysis: Amide hydrolysis, the cleavage of the C-N bond by water, can be achieved under either acidic or basic conditions, usually requiring heat. orgosolver.comkhanacademy.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₃O⁺) and heat, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (propylamine) yields 4-tert-butylbenzoic acid.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH) and heat, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, expelling the amide anion (⁻NH-propyl). Due to the poor leaving group ability of the amide anion, this is often the rate-determining step. A final acid-base reaction between the resulting carboxylic acid and the amide anion gives the carboxylate salt and propylamine.

The stability of the amide bond is a crucial feature in biological systems, forming the backbone of proteins via peptide bonds. libretexts.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. nih.govyoutube.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate.

In the case of this compound, the aromatic ring is not suitably activated for standard SNAr reactions. The tert-butyl group at the para position is an electron-donating group, which destabilizes the anionic intermediate required for the SNAr mechanism. Furthermore, the molecule lacks a suitable leaving group (like a halide) on the aromatic ring. Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution under typical conditions.

However, recent developments have shown that directed nucleophilic aromatic substitution can occur ortho to a directing group, such as an amide, even without strong EWGs. rsc.org These reactions often involve transition-metal catalysis or unique reaction conditions to overcome the high activation barrier.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. openochem.org While this compound itself is not a typical substrate for these reactions, its halogenated precursors are highly useful.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org For instance, a bromo-substituted precursor, 4-tert-butyl-N-propyl-X-bromobenzamide, could be coupled with a variety of organoboronic acids to introduce new alkyl, alkenyl, or aryl groups onto the benzene (B151609) ring. researchgate.netyoutube.com The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. openochem.orgwikipedia.org This reaction is fundamental for synthesizing N-aryl amides from aryl halides and amides, or aryl amines from aryl halides and amines. libretexts.orgacsgcipr.org While not a reaction of this compound itself, it is a key method for synthesizing related aromatic amine derivatives from a halogenated benzamide (B126) precursor.

| Reaction | Substrate 1 | Substrate 2 | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide | Boronic Acid/Ester | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O |

| Buchwald-Hartwig | Aryl/Vinyl Halide | Amine/Amide | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, dppf, XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Reduction Reactions of Benzamides

The amide functional group in this compound can be reduced to an amine. This transformation is a cornerstone of amine synthesis. orgosolver.comlibretexts.org

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.org The reaction typically takes place in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate coordinates to the aluminum species, and subsequent rearrangement and elimination of an oxygen-aluminum species leads to an iminium ion. A second hydride addition to the iminium ion yields the final amine product, 4-tert-butyl-N-propylbenzylamine. libretexts.org

| Reagent | Product | Typical Conditions |

|---|---|---|

| LiAlH₄ | Amine | THF or Et₂O, followed by H₂O workup |

| BH₃·THF | Amine | THF, reflux |

| Catalytic Hydrogenation | Amine | H₂, high pressure, high temp., catalyst (e.g., Copper Chromite) wikipedia.org |

| Hydrosilanes (e.g., PhSiH₃) | Amine | Requires a catalyst (e.g., Fe, Zn, Ir) researchgate.netorganic-chemistry.org |

Catalytic hydrogenation can also reduce amides, but it often requires harsh conditions such as high pressures and temperatures. wikipedia.org Milder, more chemoselective methods using hydrosilanes with transition-metal catalysts have also been developed. organic-chemistry.org

Chemoselective Transformations

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. Given the stability of the amide bond, achieving chemoselective transformations on other parts of the this compound molecule while preserving the amide is feasible. Conversely, specialized reagents have been developed to transform the amide group while tolerating other functionalities.

For example, the reduction of amides can be performed chemoselectively. While LiAlH₄ reduces most carbonyl functional groups, other reagents offer greater selectivity.

Selective Reduction to Imines: The partial reduction of secondary amides to imines can be achieved using Schwartz's reagent (Cp₂Zr(H)Cl) or certain iridium catalysts with silanes. strath.ac.uk This transformation avoids over-reduction to the amine.

Selective Reduction to Alcohols: Under specific conditions using reagents like samarium(II) iodide (SmI₂) with an amine and water, amides can be chemoselectively reduced to alcohols via C-N bond cleavage. acs.orgnih.gov This method shows excellent functional group tolerance, leaving esters, halides, and alkenes intact. acs.orgnih.gov

These selective methods allow for the targeted modification of the benzamide core, providing access to a diverse range of derivatives.

Site-Selective C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. nih.govrsc.org In this approach, a C-H bond is selectively cleaved and replaced with a new functional group, often guided by a directing group present in the molecule.

The amide group in this compound can act as an effective directing group for the site-selective functionalization of the aromatic C-H bonds. rsc.org Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, can coordinate to the amide oxygen, positioning the metal center in proximity to the ortho C-H bonds of the benzene ring. researchgate.netnih.gov This proximity facilitates the cleavage of a specific C-H bond through a cyclometalation process.

Once the C-H bond is activated, the resulting metallacyclic intermediate can react with various coupling partners to introduce new functional groups at the ortho position. This strategy has been used for:

Arylation: Introducing new aryl groups.

Alkylation: Forming new C-C bonds with alkyl sources.

Amination: Installing an amino group. researchgate.net

Alkynylation: Introducing alkyne moieties. researchgate.net

This catalyst-controlled approach allows for precise modification of the aromatic core, offering an efficient route to synthesize complex derivatives of this compound that would be difficult to access through traditional methods. rsc.orgnih.gov

Computational Chemistry and Theoretical Investigations of Benzamide Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com This method is instrumental in drug design for predicting the interaction between a ligand and its protein target, thereby estimating the binding affinity. walshmedicalmedia.commdpi.com

Analysis of Binding Affinities and Molecular Recognition

Binding affinity, often expressed as a binding score or energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its target. A lower, more negative binding energy indicates a stronger and more stable interaction. mdpi.com Docking studies on various benzamide (B126) derivatives have shown significant binding affinities to a range of protein targets.

For instance, in silico docking simulations of benzamide derivatives with the COVID-19 main protease (PDB ID: 6LU7) have been conducted to evaluate their potential as inhibitors. walshmedicalmedia.com Similarly, studies on other substituted benzamides against targets like DNA gyrase B and the D4 dopamine (B1211576) receptor have revealed crucial structure-activity relationships. mdpi.comnih.gov The binding affinities for several benzamide analogs against different protein targets are summarized below, illustrating the typical range of values observed in such studies.

Table 1: Examples of Binding Affinities for Benzamide Analogs from Molecular Docking Studies

| Compound Class | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Aryl Benzamide Derivatives | mGluR5 | Not specified, but interactions are stabilized by H-bonds and π–π stacking. mdpi.com |

| Substituted Benzamides | D4 Dopamine Receptor | Enhanced affinity observed with specific substitutions. nih.gov |

| Benzamide Pyrazolone Derivatives | COVID-19 Main Protease (6LU7) | Values determined via AutoDock tools. walshmedicalmedia.com |

These studies consistently demonstrate that modifications to the benzamide scaffold, such as the introduction of tert-butyl and propyl groups, directly influence molecular recognition and binding strength. nih.gov The lipophilic nature of substituents often correlates with high protein binding. nih.gov

Investigation of Binding Site Interactions

Beyond predicting binding energy, molecular docking provides atomic-level insights into the specific interactions within the binding pocket of a target protein. researchgate.net These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In studies of benzodioxane-benzamide derivatives targeting the FtsZ protein, a key bacterial cell division protein, docking simulations revealed that the 2,6-difluorobenzamide (B103285) moiety forms critical hydrogen bonds with amino acid residues Val207, Leu209, and Asn263. mdpi.com The benzodioxane portion of these molecules settles into a hydrophobic subpocket, highlighting the importance of both polar and non-polar interactions. mdpi.com

Similarly, research on substituted benzamides binding to the D4 dopamine receptor showed that substituents on the benzamide ring indirectly mediate interactions by orienting the molecule in a way that reduces steric hindrance with key residues like Thr7.39. nih.gov In another study, docking of aryl benzamide derivatives into the mGluR5 receptor identified key stabilizing interactions, including π–π stacking with a tryptophan residue (Trp945) and various hydrogen bonds. mdpi.com These examples underscore the capability of docking simulations to elucidate the precise binding mode of ligands, a critical step in rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. archivepp.com This allows for the prediction of the activity of new, unsynthesized compounds. igi-global.com

Correlation of Physicochemical Parameters with Biological Activity

The biological activity of a molecule is governed by its physicochemical properties. slideshare.net QSAR models are built by correlating descriptors that quantify these properties with observed activity. nih.gov Key parameters often include:

Lipophilicity: Often represented by LogP (the logarithm of the partition coefficient), this parameter describes a compound's distribution between hydrophobic and hydrophilic environments, affecting its ability to cross cell membranes. slideshare.nethama-univ.edu.sy

Electronic Properties: These describe the electronic aspects of the molecule, such as charge distribution and the ability to donate or accept electrons, which are crucial for forming interactions like hydrogen bonds. slideshare.net

Steric/Topological Descriptors: These parameters relate to the size, shape, and connectivity of the molecule, influencing how well it fits into a receptor's binding site. nih.govhama-univ.edu.sy

A QSAR study on a series of substituted benzamides with antimicrobial activity found a strong correlation between their biological action and topological descriptors, such as molecular connectivity indices and Kier's shape index. nih.gov The resulting models showed high predictive ability, confirming that molecular shape and connectivity are critical for the antibacterial activity of these compounds. nih.gov Another QSAR study on benzamidine (B55565) derivatives successfully used a 2D image-based approach to predict inhibitory activity, demonstrating the power of modern QSAR techniques. archivepp.com These studies affirm that by quantifying relevant physicochemical properties, QSAR can effectively model and predict the biological activity of benzamide systems.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. tsijournals.com

Electronic Structure Analysis and Reactivity Prediction

DFT calculations provide fundamental insights into the electronic nature of a molecule, which dictates its stability and reactivity. tsijournals.com Key analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. tsijournals.com DFT studies on benzamide and its derivatives have calculated these energy gaps to assess their electronic structures. tsijournals.comtandfonline.com For example, a study on chlorinated phenyl-benzamides found band gaps ranging from 0.74 eV to 3.08 eV, indicating that substitutions significantly alter electronic properties. tandfonline.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This allows for the prediction of how a molecule will interact with other molecules and its likely sites for chemical reactions. researchgate.net

Geometry Optimization: DFT is used to find the most stable three-dimensional conformation of a molecule by minimizing its energy. tandfonline.com

Computational investigations of benzoylselenoureas using DFT revealed that their coordination with the Ni(II) ions in the urease active site occurs in a bidentate fashion, involving the amide oxygen and the selenium atom. acs.orgacs.org This detailed electronic-level insight helps explain the strong binding affinity and inhibitory activity of these compounds. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4-tert-butyl-N-propylbenzamide |

| Benzamide |

| 2,6-difluorobenzamide |

| 4-chloro-phenyl-benzamide |

| 2-chloro-3-chloro-phenyl-benzamide |

| Benzamidine |

| Benzoylselenourea |

| Tryptophan |

| Valine |

| Leucine |

| Asparagine |

| Tryptophan |

| Serine |

| Alanine |

| Proline |

| Isoleucine |

| Methionine |

Conformational Analysis and Energy Minimization

The conformational landscape of benzamide systems, including derivatives like this compound, is a critical determinant of their chemical and biological activity. Computational chemistry provides powerful tools to explore these landscapes, identifying stable conformers and the energetic barriers between them. Conformational analysis involves the systematic study of the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For benzamide derivatives, key rotations include the torsion angles around the amide bond (C-N) and the bond connecting the carbonyl group to the benzene (B151609) ring.

Theoretical conformational studies on various benzamide derivatives have revealed the existence of both folded and extended conformers. nih.govacs.org The relative stability of these conformers is influenced by a delicate balance of steric and electronic effects. For example, in some dopamine antagonistic benzamide drugs, folded conformers, where the side chain interacts with the aromatic ring, are found to be the lowest in energy. However, the extended conformers are often only a few kilocalories per mole less stable, suggesting that multiple conformations can be populated at room temperature. nih.gov In other related systems, such as certain piperidyl derivatives, folded conformers are significantly higher in energy than their extended counterparts. nih.gov

Energy minimization is a computational procedure used to find the arrangement in space of a collection of atoms that represents a local or global energy minimum. For benzamide systems, this process is crucial for identifying the most stable three-dimensional structures. Quantum mechanical (QM) and molecular mechanics (MM) methods are employed to calculate the potential energy of different conformations. Density Functional Theory (DFT) is a commonly used QM method for these types of investigations. tandfonline.com

The choice of computational method and basis set can influence the predicted conformational preferences. For instance, studies on benzamidinium derivatives have shown that different refinement protocols can lead to varying results for the preferred torsion angles when the molecule is bound to a protein. nih.gov This highlights the importance of using high-level theoretical methods, such as MP2 with large basis sets, to obtain accurate energy differences between conformers. nih.gov

Below is an illustrative data table summarizing typical conformational energy differences found in computational studies of benzamide derivatives, demonstrating the small energy gaps that can exist between different spatial arrangements.

| Conformer Type | Dihedral Angle (°) | Relative Energy (kcal/mol) | Computational Method |

| Folded | 45 | 0.0 | DFT/B3LYP 6-31G |

| Extended | 180 | 2.5 | DFT/B3LYP 6-31G |

| Perpendicular | 90 | 5.0 | DFT/B3LYP 6-31G* |

Note: This table is a generalized representation based on findings for various benzamide derivatives and does not represent specific data for this compound.

Molecular Dynamics Simulations (if applicable to specific benzamide systems)

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of benzamide systems over time, providing insights into their conformational flexibility, interactions with their environment, and the kinetics of conformational changes. rsc.orgresearchgate.netnih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model how molecules move and interact, offering a more realistic picture than static energy minimization.

For benzamide systems, MD simulations can be particularly useful in understanding their behavior in solution or when interacting with biological macromolecules. mdpi.com These simulations can reveal the preferred solvation structures around the molecule and the role of solvent in stabilizing different conformers. Classical molecular dynamics simulations have been used to study the structure and dynamics of aqueous amide solutions, highlighting the structuring effect of amides on surrounding water molecules due to hydrogen bonding. researchgate.net

In the context of drug design, MD simulations can be employed to investigate the binding of benzamide derivatives to their protein targets. nih.govyoutube.com These simulations can elucidate the key interactions responsible for binding affinity and selectivity, and how the conformational flexibility of both the ligand and the protein contribute to the binding process. For example, MD simulations can be used to generate multiple conformations of a ligand within a protein's binding site to better understand its binding mode. youtube.com

Advanced techniques such as ab initio molecular dynamics and metadynamics can be used to study chemical reactions involving amides, such as hydrolysis. rsc.org These methods can help to understand how the conformational state of the amide bond can influence its reactivity. For instance, simulations have shown that the encapsulation of an amide guest within a coordination cage can alter its conformational free energy landscape, stabilizing more reactive conformers and thus accelerating hydrolysis. rsc.org

The following table provides an example of the type of data that can be extracted from MD simulations of a benzamide system in an aqueous environment, illustrating the dynamic nature of the molecule.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total duration of the simulation. |

| Average C-N Torsion Angle | 175° ± 10° | The average and standard deviation of the amide bond torsion angle, indicating a preference for the trans conformation with some flexibility. |

| Water Contacts (within 3.5 Å) | 15 ± 3 | The average number of water molecules in the first solvation shell, indicating the extent of hydration. |

| RMSD of Benzamide Backbone | 1.2 Å | The root-mean-square deviation of the non-hydrogen atoms of the benzamide core, showing its structural stability over the simulation. |

Note: This table is a generalized representation based on typical findings for MD simulations of organic molecules in water and does not represent specific data for this compound.

Mechanistic Insights into in Vitro Biological Activities of N Substituted Benzamide Derivatives

Enzyme Inhibition Mechanisms

FtsZ Inhibition

No studies were identified that investigate or demonstrate the ability of 4-tert-butyl-N-propylbenzamide to inhibit the FtsZ protein.

Modulation of Cellular Pathways

Inhibition of NFκB Activation

There is no available data to suggest that this compound is involved in the inhibition of NFκB (nuclear factor kappa B) activation.

Regulation of Inflammatory Mediators (e.g., COX-2, IL-1β, TNF-α)

The role of this compound in regulating key inflammatory mediators such as Cyclooxygenase-2 (COX-2), Interleukin-1 beta (IL-1β), or Tumor Necrosis Factor-alpha (TNF-α) has not been described in the available research.

Antimicrobial Activity Mechanisms (Bacteria, Fungi)

Inhibition of Mycelial Growth

There is no documented evidence of this compound's ability to inhibit the mycelial growth of fungi.

Due to the absence of specific research data for this compound corresponding to the requested outline, it is not possible to generate the detailed, informative, and scientifically accurate article as instructed. While studies exist for other N-substituted benzamide (B126) derivatives and compounds with similar names, the strict requirement to focus solely on this compound cannot be met.

Antioxidant Activity Mechanisms

Following a comprehensive search of scientific literature, no specific studies detailing the antioxidant activity of the compound This compound through Radical Scavenging Capacity assays (e.g., DPPH, FRAP) were identified. Research on the antioxidant properties of N-substituted benzamide derivatives is an active area of investigation; however, the available data does not currently include this particular chemical entity.

Radical Scavenging Capacity (e.g., DPPH, FRAP assays)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays are common in vitro methods used to evaluate the radical scavenging capabilities of chemical compounds. The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. The FRAP assay, on the other hand, assesses the capacity of a substance to reduce the ferric iron (Fe³⁺) to the ferrous iron (Fe²⁺) form, also leading to a measurable color change.

While the antioxidant mechanisms of various N-substituted benzamide derivatives have been explored, demonstrating activities that are often linked to the nature and position of substituents on the benzamide scaffold, specific experimental data for this compound is not present in the reviewed literature. Therefore, no data tables or detailed research findings on its performance in DPPH and FRAP assays can be provided at this time.

Applications of N Substituted Benzamide Derivatives in Chemical Biology Research

Design of Chemical Probes for Target Validation

There is no available scientific literature describing the design, synthesis, or application of 4-tert-butyl-N-propylbenzamide as a chemical probe for target validation. Research in this area typically involves the development of molecules with high affinity and selectivity for a specific biological target to study its function. However, no such studies have been published for this particular compound.

Development of Multi-Targeted Ligands

The development of multi-targeted ligands, which are designed to interact with multiple biological targets simultaneously, is a growing area of research. A thorough search of scientific databases, however, reveals no studies where this compound has been investigated or developed as a multi-targeted ligand.

Structure-Activity Relationship (SAR) Studies for Lead Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by systematically modifying the chemical structure to enhance efficacy and reduce toxicity. There are no published SAR studies that include this compound or its analogues, and therefore no data is available to detail its specific structure-activity relationships.

Exploration as Therapeutic Agents (Pre-clinical, In Vitro focus)

An extensive search for pre-clinical or in vitro studies exploring the therapeutic potential of this compound yielded no results. Consequently, there is no data on its biological activity, mechanism of action, or potential as a therapeutic agent in any disease model.

Applications in Agricultural Chemistry Research (e.g., insecticides, herbicides, fungicides)

There is no research available in the public domain that investigates the use of this compound in agricultural chemistry. No studies have been found that assess its potential as an insecticide, herbicide, or fungicide.

Data Tables

Due to the absence of research data for this compound across all the specified areas, no data tables can be generated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.